molecular formula C9H13BrClN B2921860 (S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride CAS No. 2225126-63-4

(S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride

Cat. No. B2921860
CAS RN: 2225126-63-4
M. Wt: 250.56
InChI Key: VPQKYPUUMKIBFM-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a chiral compound, meaning that it has two mirror-image forms, and is commonly referred to as a selective serotonin reuptake inhibitor (SSRI). In

Scientific Research Applications

Electrosynthesis Methods

The use of brominated aryl amines, such as tris(4-bromophenyl)amine, has been demonstrated to effectively mediate the indirect oxidation of amines. This method allows for the conversion of benzyl amines to corresponding Schiff bases with excellent yield under specific conditions, indicating potential applications in the synthesis of complex organic compounds and intermediates for pharmaceuticals and materials science (Pletcher & Zappi, 1989).

Analytical and Synthetic Applications

The identification and synthesis of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B), which shares a structural relation to the compound , highlights the importance of these brominated compounds in the development of new psychoactive substances. This work underscores the utility of these compounds in facilitating the study of their pharmacological properties and the synthesis of novel derivatives with potential therapeutic applications (Power et al., 2015).

Corrosion Inhibition

Research on amine derivatives, including those similar to (S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride, has demonstrated their effectiveness as corrosion inhibitors for metals. These compounds form protective films on metal surfaces, offering insights into their potential application in protecting industrial machinery and infrastructure from corrosion, thereby extending their service life and reducing maintenance costs (Boughoues et al., 2020).

Ligand Design for Metal Complexes

The development of hexadentate (N3O3) tripodal amine phenol ligand complexes of group 13 metals showcases the application of brominated amines in crafting highly flexible chelating agents. These ligands are crucial for the synthesis of metal complexes used in catalysis, material science, and as precursors for the preparation of materials with specific magnetic, electronic, or optical properties (Liu et al., 1993).

Molecular Dynamics and Quantum Chemical Studies

Investigations into the corrosion inhibition performance of thiazole and thiadiazole derivatives, related to bromophenyl ethanamines, through molecular dynamics and quantum chemical studies, provide valuable insights into the interaction mechanisms between these inhibitors and metal surfaces. Such studies are pivotal for designing more efficient corrosion inhibitors based on brominated aryl amines, with applications spanning various industrial sectors (Kaya et al., 2016).

properties

IUPAC Name

(1S)-1-(4-bromo-2-methylphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.ClH/c1-6-5-8(10)3-4-9(6)7(2)11;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQKYPUUMKIBFM-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Br)[C@H](C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.